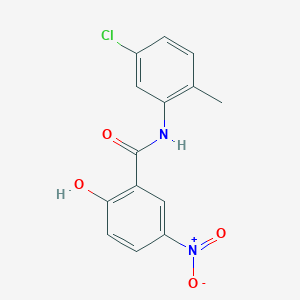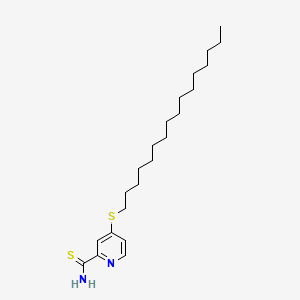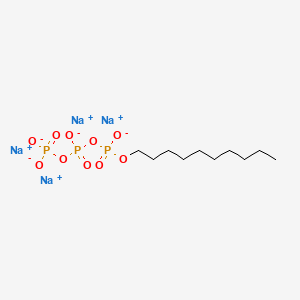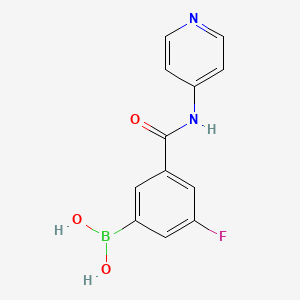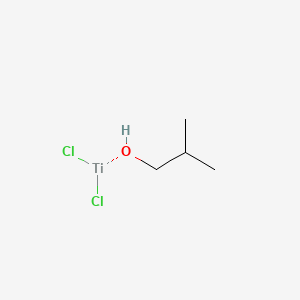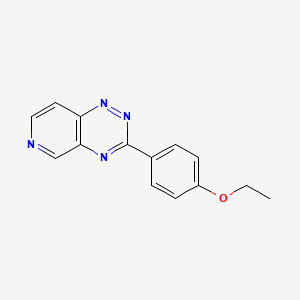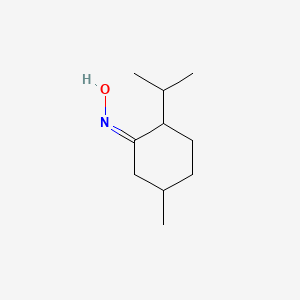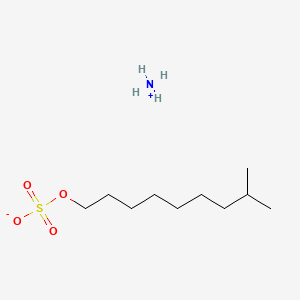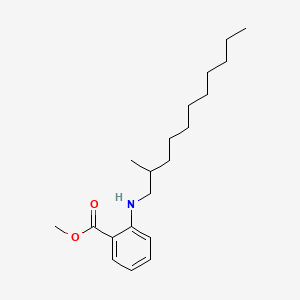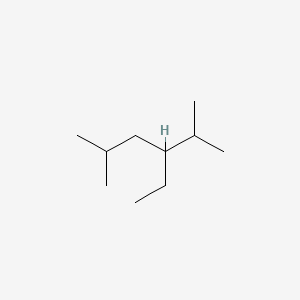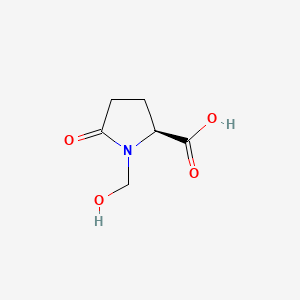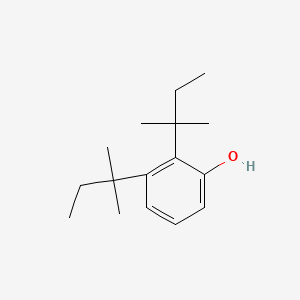
Di-tert-pentylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-pentylphenol typically involves the reaction of 2,4-di-tert-butylphenol with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-pentylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at its alkyl side chains, leading to the formation of hydroxy and oxo functions.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the phenol ring are replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents like halogens or nitrating agents are used under controlled temperature and pressure.
Major Products Formed
Aplicaciones Científicas De Investigación
Di-tert-pentylphenol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of di-tert-pentylphenol involves its ability to absorb ultraviolet light and prevent the degradation of materials. It acts by neutralizing free radicals and reducing the production of reactive oxygen species, thereby protecting the integrity of the materials it is used in . Additionally, its antioxidant properties contribute to its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: A closely related compound used as a UV stabilizer.
Uniqueness
Di-tert-pentylphenol is unique due to its specific structure, which provides enhanced stability and effectiveness as a UV absorber compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial applications .
Propiedades
Número CAS |
25231-47-4 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
2,3-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-7-15(3,4)12-10-9-11-13(17)14(12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 |
Clave InChI |
BRIRGRNYHFFFHD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


